molecular formula C21H24N4O4 B2892038 N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclobutanecarboxamide CAS No. 1396858-84-6

N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclobutanecarboxamide

Cat. No. B2892038
CAS RN: 1396858-84-6
M. Wt: 396.447
InChI Key: RNBSHSVMZXAIRG-UHFFFAOYSA-N
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Description

N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclobutanecarboxamide, also known as ACBC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ACBC is a cyclobutane-containing derivative of piperazine and has been synthesized through various methods. In

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds incorporating piperazine moieties have been synthesized and evaluated for their antimicrobial activities. For instance, novel 1,2,4-triazole derivatives and their antibacterial properties have been a subject of study, highlighting the synthetic versatility and biological relevance of piperazine-containing compounds (H. Bektaş et al., 2007).

Antiviral and Antimicrobial Screening

Further research into 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus has shown moderate activity against various microorganisms, underscoring the potential of these frameworks in developing new antimicrobial agents (R. Deshmukh et al., 2017).

Drug Development and Library Production

The synthesis of enantiomerically pure 6-substituted-piperazine-2-acetic acid esters as intermediates showcases the utility of piperazine derivatives in drug development and the production of compound libraries, facilitating the exploration of chemical space for therapeutic discovery (S. Chamakuri et al., 2018).

Anticancer Applications

New urea and thiourea derivatives of piperazine doped with febuxostat have been synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities, indicating the role of piperazine derivatives in the development of anticancer and antiviral agents (R. C. Krishna Reddy et al., 2013).

CGRP Receptor Inhibition

The development of a CGRP (calcitonin gene-related peptide) receptor antagonist illustrates the complex synthesis and potential therapeutic applications of piperazine-containing compounds in treating conditions like migraines, highlighting the chemical diversity and biomedical relevance of such structures (Reginald O. Cann et al., 2012).

properties

IUPAC Name

N-[4-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-14(26)15-5-7-17(8-6-15)24-9-11-25(12-10-24)20(28)18-13-29-21(22-18)23-19(27)16-3-2-4-16/h5-8,13,16H,2-4,9-12H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBSHSVMZXAIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=COC(=N3)NC(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(4-acetylphenyl)piperazine-1-carbonyl)oxazol-2-yl)cyclobutanecarboxamide

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